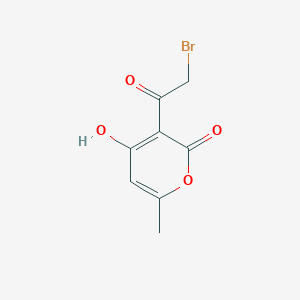

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

説明

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a brominated coumarin derivative characterized by a pyran-2-one core substituted with a hydroxy group at position 4, a methyl group at position 6, and a 2-bromoacetyl moiety at position 2. Its molecular formula is C₉H₇BrO₄, with a molecular weight of 259.06 g/mol. The bromoacetyl group confers high electrophilicity, making the compound a versatile intermediate in heterocyclic synthesis .

This compound is frequently utilized in multicomponent reactions (MCRs) to construct complex heterocyclic frameworks. For example, it reacts with thiosemicarbazides and aldehydes to form triazolothiadiazine derivatives, which have shown cytotoxicity in pharmacological studies . Its reactivity stems from the α-bromoketone group, which undergoes nucleophilic substitution or condensation reactions with amines, thiols, and other nucleophiles .

特性

IUPAC Name |

3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRBHKOPCDYTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716362 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23754-53-2 | |

| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Scheme Summary:

- Starting Material: Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)

- Reagent: Bromine (Br2)

- Solvent: Glacial acetic acid

- Conditions: Controlled temperature, typically room temperature or slightly elevated

- Product: this compound

Detailed Preparation Method from Literature

Bromination of Dehydroacetic Acid

- Procedure: Dehydroacetic acid is dissolved in glacial acetic acid, and bromine is added slowly under stirring at room temperature.

- Mechanism: Electrophilic bromination occurs at the acetyl side chain, replacing a hydrogen atom with bromine to form the bromoacetyl moiety.

- Yield: Typically high, with reported yields around 80-90% depending on reaction scale and conditions.

- Purification: The product is isolated by filtration or extraction, followed by recrystallization from suitable solvents.

Reaction with Binucleophilic Amines (Derivative Synthesis)

The synthesized this compound serves as a versatile intermediate for further reactions, especially with binucleophilic amines such as alkanediamines, phenylhydrazines, and ortho-phenylenediamines. These reactions lead to novel heterocyclic derivatives and confirm the successful preparation of the bromoacetyl compound.

Comparative Data Table of Preparation Parameters

Research Findings and Notes on Preparation

- The bromination reaction is highly selective for the acetyl side chain, preserving the pyran ring and hydroxy group intact.

- The use of glacial acetic acid as solvent is critical to maintain solubility and reaction control.

- Alternative brominating agents or solvents are less commonly reported, indicating the robustness of this method.

- The prepared compound is a key intermediate for synthesizing various biologically active heterocycles, demonstrating the importance of a reliable preparation method.

- No significant data on alternative synthetic routes or industrial scale-up methods were found in the reviewed literature, underscoring the bromination of DHA as the primary method.

化学反応の分析

Reactions with Binucleophilic Amines

The bromoacetyl group undergoes nucleophilic substitution with amines, enabling the formation of fused heterocycles .

Alkanediamines

Reactions with alkanediamines (e.g., ethylenediamine, 1,3-propanediamine) yield pyrazolo[3,4-b]pyridin-6-one derivatives via double nucleophilic attack.

Phenylhydrazines

Phenylhydrazine derivatives react to form pyrazolyl-pyranone hybrids.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Phenylhydrazine | Reflux in ethanol, 3 hr | 4-Hydroxy-3-[1-hydroxy-2-(2-phenylhydrazinyl)vinyl]-6-methyl-2H-pyran-2-one | Intermediate for antioxidant agents |

Reactions with Aromatic Diamines and Thiols

Ortho-substituted nucleophiles induce cyclization to form benzodiazepine or benzothiazine derivatives .

Mechanistic Insights

-

Nucleophilic Substitution : The bromoacetyl group (C-Br) is highly electrophilic, enabling attack by amines or thiols .

-

Tautomerization : The enolic hydroxyl group at C4 stabilizes intermediates via keto-enol tautomerism during cyclization .

-

Steric Effects : Bulky substituents on amines reduce reaction rates, favoring mono-substitution over cyclization .

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 247.04 g/mol. Its structure features a pyran ring, which is characterized by a six-membered ring containing one oxygen atom. The presence of the bromoacetyl group at the 3-position and a hydroxy group at the 4-position enhances its chemical reactivity and biological activity .

Pharmaceutical Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied as a lead compound for developing new drugs targeting microbial infections. Its mechanism may involve interaction with bacterial enzymes or cell wall synthesis pathways, although specific targets require further investigation .

2. Anticancer Potential:

The compound shows promise in anticancer research. Preliminary studies suggest it may interact with proteins involved in cell signaling pathways, influencing cellular responses that could lead to apoptosis in cancer cells. This activity positions it as a candidate for further development in cancer therapeutics .

3. Anti-inflammatory Effects:

The pyran-2-one core structure is associated with various biological activities, including anti-inflammatory effects. The unique functional groups present in this compound may enhance its efficacy in reducing inflammation, making it relevant for conditions such as arthritis or other inflammatory diseases.

Synthetic Chemistry Applications

1. Synthesis of Derivatives:

Due to its nucleophilic substitution reactions, this compound can serve as a precursor for synthesizing various derivatives with potentially enhanced biological activities. This capability is crucial for medicinal chemistry, where modifying existing compounds can lead to improved therapeutic agents.

2. Multicomponent Reactions:

The compound has been utilized in multicomponent reactions to create complex molecules efficiently. Such methodologies are valuable in synthetic organic chemistry, allowing for the rapid assembly of diverse chemical entities from simple starting materials .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

-

Synthesis and Reactivity Studies:

A study detailed the synthesis of this compound through the reaction of dehydroacetic acid with bromine under controlled conditions, demonstrating its potential utility in creating structurally diverse derivatives . -

Biological Interaction Studies:

Interaction studies have shown that this compound may bind to specific enzymes or receptors associated with microbial resistance or cancer cell proliferation, warranting further exploration into its mechanism of action .

作用機序

The mechanism of action of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking substrate access .

類似化合物との比較

Table 1: Key Structural Differences Among Pyran-2-one Derivatives

Physicochemical Properties

Table 2: Melting Points and Elemental Analysis Data

The bromoacetyl derivative’s higher molecular weight (due to bromine) contributes to distinct solubility and crystallinity compared to non-brominated analogues like 7a.

生物活性

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, with CAS number 23754-53-2, is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.04 g/mol. Its structure features a pyran ring with a bromoacetyl group and a hydroxyl group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound has been achieved through various methods, including one-pot multicomponent reactions which simplify the process and improve yield. For example, a notable synthesis method involves reacting this compound with phthalic anhydride under acidic conditions, yielding derivatives useful in medicinal chemistry .

Antitumor Activity

Compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives of pyranones have shown promising results in inhibiting tumor cell proliferation with IC50 values indicating significant activity against cancer cells . While specific data on this compound is sparse, its structural analogs suggest potential antitumor properties that warrant further investigation.

Cytotoxicity

In toxicity assessments, related pyranones demonstrated low cytotoxicity against normal human cell lines at concentrations up to 80 μM. This suggests that this compound may also exhibit a favorable safety profile, making it an attractive candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antituberculosis Studies : A study evaluated various substituted pyranones against Mycobacterium tuberculosis, highlighting the specificity of certain compounds towards tuberculosis without significant toxicity to human cells .

- Cytotoxicity Evaluations : Another study assessed the cytotoxic effects of pyrone derivatives on different cancer cell lines, revealing promising antitumor activity with low toxicity profiles .

- Synthesis and Activity Correlation : Research has focused on correlating the chemical structure of pyranones with their biological activities, emphasizing the importance of functional groups in enhancing efficacy against specific pathogens or cancer cells .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?

- Methodological Answer : The compound is synthesized via bromination of the precursor 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. A common approach involves reacting the precursor with bromine in alcohol-free chloroform under controlled heating (60–85°C) . Alternatively, it can be generated as an intermediate in multicomponent reactions involving dimedone, aldehydes, and pyridine or triethylamine in acetonitrile under reflux conditions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Peaks at δ ~2.29 ppm (CH3), 4.48–4.56 ppm (CH2), and 6.17 ppm (pyran ring CH) are diagnostic .

- IR : Key absorption bands include ~1740 cm⁻¹ (C=O stretching) and 3434 cm⁻¹ (OH stretching) .

- HRMS : Used to confirm molecular weight and stoichiometry (e.g., 2:1 ligand-metal interactions in coordination chemistry) .

Q. What are the primary reactivity patterns of the bromoacetyl group in this compound?

- Methodological Answer : The bromoacetyl group undergoes nucleophilic substitution (e.g., with amines or thiols) and participates in cyclocondensation reactions. For example, it reacts with hydrazine derivatives to form triazolothiadiazine hybrids . Kinetic studies recommend using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., pyridine) to enhance reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in multicomponent syntheses involving this compound?

- Methodological Answer :

-

Catalyst Selection : Triethylamine (2.1 mmol) improves yield in acetonitrile-based reactions by neutralizing HBr byproducts .

-

Temperature Control : Reflux at 85°C for 8–9 hours maximizes product formation while minimizing side reactions like hydrolysis .

-

Purification : Recrystallization from ethanol or acetic acid removes unreacted starting materials (Table 1, ).

Table 1 : Optimization Parameters for a Model Reaction

Parameter Optimal Condition Yield (%) Solvent Acetonitrile 80–90 Catalyst Triethylamine 85 Reaction Time 3–9 hours 75–90

Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity may arise from:

- Structural Variability : Substituents on the pyran ring (e.g., phenyl vs. naphthyl groups) significantly alter bioactivity. Use comparative SAR studies to isolate critical functional groups .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing protocols across labs to reduce variability .

- Solvent Effects : Polar solvents (e.g., MeOH) enhance solubility but may mask true activity; use DMSO controls .

Q. How does this compound function in designing chemosensors for ion detection?

- Methodological Answer : The compound serves as a scaffold for probes like DPD (3-(1-((4-aminophenyl)imino)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one), which detects Cu²⁺ via UV-Vis spectral shifts (λmax ~420 nm). The 2:1 (probe:Cu²⁺) stoichiometry, confirmed by Job’s plot, enables detection limits as low as 1.38×10⁻⁷ M .

Q. What are the challenges in synthesizing heterocyclic hybrids (e.g., triazolothiadiazines) from this compound?

- Methodological Answer :

- Regioselectivity : Competing pathways may yield undesired isomers. Use steric directing groups (e.g., bulky aldehydes) to control cyclization .

- Byproduct Management : Bromide ions from the bromoacetyl group can inhibit reaction progress. Additives like Na2CO3 mitigate this .

- Characterization : HRMS and 2D NMR (e.g., NOESY) differentiate between structurally similar hybrids .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for triazolothiadiazine derivatives?

- Methodological Answer : Yield variations (31–75%) arise from:

- Reagent Purity : Impurities in hydrazine derivatives reduce efficiency. Use freshly distilled aldehydes .

- Reaction Scale : Small-scale reactions (<1 mmol) show lower reproducibility; scale-up with continuous stirring improves consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。